1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]
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Overview
Description
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] is a chemical compound with the molecular formula C19H40O2 and a molecular weight of 300.52 g/mol . It is characterized by its aliphatic ether structure, which includes two ether groups connected by an isopropylidene bridge . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] typically involves the reaction of 2-ethylhexanol with acetone in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to form the final product . The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of 1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] is carried out in large-scale reactors with continuous monitoring of reaction parameters . The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] involves its interaction with molecular targets through its ether groups . These interactions can lead to the formation of stable complexes with various substrates, thereby influencing the reactivity and stability of the compound . The pathways involved include nucleophilic substitution and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Isopropylidenebis(oxy)bis[2-methylhexane]
- 1,1’-Isopropylidenebis(oxy)bis[2-propylhexane]
- 1,1’-Isopropylidenebis(oxy)bis[2-butylhexane]
Uniqueness
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] is unique due to its specific aliphatic ether structure, which imparts distinct chemical properties such as higher stability and reactivity compared to its analogs . This uniqueness makes it particularly valuable in specialized industrial and research applications .
Properties
CAS No. |
85409-37-6 |
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Molecular Formula |
C19H40O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-[2-(2-ethylhexoxy)propan-2-yloxymethyl]heptane |
InChI |
InChI=1S/C19H40O2/c1-7-11-13-17(9-3)15-20-19(5,6)21-16-18(10-4)14-12-8-2/h17-18H,7-16H2,1-6H3 |
InChI Key |
DQMIMDYVLMHBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(C)(C)OCC(CC)CCCC |
Origin of Product |
United States |
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